Cas no 2171950-28-8 (7-chloro-4-methyl-1H-indazole-3-carbaldehyde)

7-chloro-4-methyl-1H-indazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 7-chloro-4-methyl-1H-indazole-3-carbaldehyde
- EN300-1616836
- 2171950-28-8
-
- インチ: 1S/C9H7ClN2O/c1-5-2-3-6(10)9-8(5)7(4-13)11-12-9/h2-4H,1H3,(H,11,12)
- InChIKey: ZHABIDDULMJPCP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C)C2=C(C=O)NN=C21
計算された属性
- せいみつぶんしりょう: 194.0246905g/mol
- どういたいしつりょう: 194.0246905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
7-chloro-4-methyl-1H-indazole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1616836-5.0g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 5g |
$6239.0 | 2023-06-04 | ||
Enamine | EN300-1616836-0.1g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 0.1g |
$1893.0 | 2023-06-04 | ||
Enamine | EN300-1616836-2500mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 2500mg |
$4216.0 | 2023-09-23 | ||
Enamine | EN300-1616836-500mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 500mg |
$2066.0 | 2023-09-23 | ||
Enamine | EN300-1616836-1000mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 1000mg |
$2152.0 | 2023-09-23 | ||
Enamine | EN300-1616836-50mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 50mg |
$1807.0 | 2023-09-23 | ||
Enamine | EN300-1616836-0.5g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 0.5g |
$2066.0 | 2023-06-04 | ||
Enamine | EN300-1616836-2.5g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 2.5g |
$4216.0 | 2023-06-04 | ||
Enamine | EN300-1616836-0.25g |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 0.25g |
$1980.0 | 2023-06-04 | ||
Enamine | EN300-1616836-250mg |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde |
2171950-28-8 | 250mg |
$1980.0 | 2023-09-23 |
7-chloro-4-methyl-1H-indazole-3-carbaldehyde 関連文献
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
7-chloro-4-methyl-1H-indazole-3-carbaldehydeに関する追加情報
Introduction to 7-chloro-4-methyl-1H-indazole-3-carbaldehyde (CAS No. 2171950-28-8)
7-chloro-4-methyl-1H-indazole-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2171950-28-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indazole scaffold, a structural motif widely recognized for its biological activity and utility in drug development. The presence of both chloro and methyl substituents, along with the aldehyde functional group, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The indazole core is a fused bicyclic system consisting of an azole ring and a benzene ring, which is known to exhibit diverse biological activities. The specific substitution pattern in 7-chloro-4-methyl-1H-indazole-3-carbaldehyde enhances its reactivity and makes it a versatile building block for the synthesis of more complex molecules. The aldehyde group, in particular, serves as a reactive site for condensation reactions, allowing for the facile introduction of various functional groups and the construction of intricate molecular architectures.
In recent years, there has been growing interest in indazole derivatives due to their reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro and methyl substituents in 7-chloro-4-methyl-1H-indazole-3-carbaldehyde are known to modulate the electronic properties of the molecule, influencing its interactions with biological targets. This makes it an attractive scaffold for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties.
One of the most compelling aspects of 7-chloro-4-methyl-1H-indazole-3-carbaldehyde is its potential as a precursor in the synthesis of biologically active compounds. Researchers have leveraged this compound to develop novel derivatives with enhanced potency and selectivity. For instance, studies have demonstrated its utility in generating indazole-based inhibitors targeting specific enzymes or receptors involved in disease pathways. The aldehyde functionality allows for further derivatization through condensation reactions with amino compounds, leading to Schiff bases and other heterocyclic systems with promising pharmacological profiles.
The synthesis of 7-chloro-4-methyl-1H-indazole-3-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. The chlorination and methylation steps are critical in establishing the desired substitution pattern on the indazole ring. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high regioselectivity and yield. These synthetic strategies highlight the compound's importance as a key intermediate in modern drug discovery pipelines.
Recent advancements in computational chemistry have further enhanced the understanding of 7-chloro-4-methyl-1H-indazole-3-carbaldehyde's reactivity and potential applications. Molecular modeling studies have provided insights into how structural modifications can influence binding affinity and metabolic stability. These insights are crucial for designing next-generation drug candidates with improved pharmacokinetic profiles. Additionally, high-throughput screening (HTS) techniques have been utilized to rapidly assess the biological activity of derivatives derived from this compound, accelerating the discovery process.
The pharmaceutical industry has taken notice of 7-chloro-4-methyl-1H-indazole-3-carbaldehyde due to its versatility and potential therapeutic applications. Several academic institutions and biotechnology companies are actively investigating its derivatives as candidates for treating various diseases. Early-stage clinical trials have shown promising results with some indazole-based compounds, paving the way for further development efforts. The compound's role as a building block in medicinal chemistry underscores its significance in addressing unmet medical needs.
In conclusion, 7-chloro-4-methyl-1H-indazole-3-carbaldehyde (CAS No. 2171950-28-8) represents a valuable asset in pharmaceutical research and development. Its unique structural features and reactivity make it an ideal candidate for generating novel bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
2171950-28-8 (7-chloro-4-methyl-1H-indazole-3-carbaldehyde) 関連製品
- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)
- 878452-40-5(3,7-dimethyl-1-(4-methylphenyl)methyl-8-(piperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1240612-90-1(4-Bromo-5-methyl-oxazole-2-carboxylic acid)
- 476634-42-1(N,N'-bis3-(1,3-benzothiazol-2-yl)phenyldecanediamide)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 2228177-24-8(2-(2-Bromoethyl)-5-(4-methylphenyl)furan)
- 946304-66-1(N-(4-{(3-bromophenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
- 893989-98-5(2-ethoxy-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 941973-88-2(N-(4-bromo-3-methylphenyl)-1-(3-nitrophenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 69884-00-0(Pseudoginsenoside F11)




